

Spectroscopic Properties of Isopropyl Acetate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of isopropyl acetate, a common solvent and flavoring agent. A thorough understanding of its spectral characteristics is essential for its identification, quantification, and quality control in various scientific and industrial applications, including drug development and manufacturing. This document outlines the key spectroscopic data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring this data.

Core Spectroscopic Data

The following sections summarize the fundamental spectroscopic data for isopropyl acetate. For ease of comparison and reference, the quantitative information is presented in structured tables.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of isopropyl acetate exhibits characteristic absorption bands corresponding to its ester functional group and alkyl framework.



Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~2980	C-H stretch	Alkyl (sp³)
~1740	C=O stretch	Ester
~1240	C-O stretch	Ester
~1020	C-O stretch	Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of isopropyl acetate.

¹H NMR Spectroscopy

The ¹H NMR spectrum of isopropyl acetate is characterized by three distinct signals, corresponding to the three different proton environments in the molecule.[1][2]

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~4.99	Septet	1H	-CH- (isopropyl)
~2.02	Singlet	3H	-CH₃ (acetyl)
~1.23	Doublet	6H	-CH₃ (isopropyl)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of isopropyl acetate shows four signals, one for each unique carbon atom in the structure.[3]



Chemical Shift (δ, ppm)	Carbon Type
~170.6	C=O (ester carbonyl)
~67.9	-CH- (isopropyl)
~21.9	-CH₃ (isopropyl)
~21.0	-CH₃ (acetyl)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The mass spectrum of isopropyl acetate shows a molecular ion peak and several characteristic fragment ions.[4][5]

m/z	lon
102	[M] ⁺ (Molecular Ion)
87	[M - CH ₃] ⁺
61	[CH ₃ C(OH) ₂] ⁺
43	[CH₃CO]+ (Base Peak)

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a general guide and may require optimization based on the specific instrumentation available.

Infrared (IR) Spectroscopy Protocol

This protocol describes the acquisition of an IR spectrum of neat isopropyl acetate using a Fourier Transform Infrared (FTIR) spectrometer with salt plates.

Materials:

Isopropyl acetate (analytical grade)



- FTIR spectrometer
- NaCl or KBr salt plates
- Pasteur pipette
- Kimwipes
- Acetone (for cleaning)
- Desiccator for storing salt plates

Procedure:

- Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
- Clean the salt plates by rinsing them with a small amount of dry acetone and gently wiping them with a Kimwipe.[6] The plates should be handled by their edges to avoid transferring moisture and oils from fingerprints.[6]
- Store the cleaned plates in a desiccator until they are transparent and ready for use.[6]
- Place one to two drops of neat isopropyl acetate onto the center of one salt plate using a Pasteur pipette.[6][7]
- Carefully place the second salt plate on top of the first, creating a thin, uniform liquid film between the plates.[6][7]
- Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.[7]
- Acquire a background spectrum to account for atmospheric CO₂ and water vapor.
- Acquire the IR spectrum of the isopropyl acetate sample.
- After analysis, clean the salt plates with acetone, dry them with a Kimwipe, and return them to the desiccator.[6][7]



Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the preparation of a sample of isopropyl acetate for both ¹H and ¹³C NMR analysis.

Materials:

- Isopropyl acetate (analytical grade)
- Deuterated chloroform (CDCl3) or other suitable deuterated solvent
- NMR tube (5 mm diameter)[8]
- Pasteur pipette
- Vial with cap
- Vortex mixer (optional)

Procedure:

- Accurately weigh approximately 5-20 mg of isopropyl acetate into a clean, dry vial for ¹H
 NMR. A higher concentration (20-50 mg) may be needed for ¹³C NMR.[9][10]
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[9][11]
- Cap the vial and gently swirl or vortex to ensure the sample is completely dissolved and the solution is homogeneous.[12]
- Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube to a height of about
 4-5 cm.[9][10]
- Cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[9]
- Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.



- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent, and then shim the magnetic field to optimize its homogeneity.[9]
- Tune and match the probe for the desired nucleus (¹H or ¹³C).[9]
- Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the NMR spectrum.[9]

Mass Spectrometry (MS) Protocol

This protocol describes the analysis of the volatile compound isopropyl acetate using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

Materials:

- Isopropyl acetate (analytical grade)
- A suitable volatile solvent (e.g., dichloromethane or hexane) for dilution, if necessary
- GC-MS system equipped with an electron ionization source
- Syringe for sample injection

Procedure:

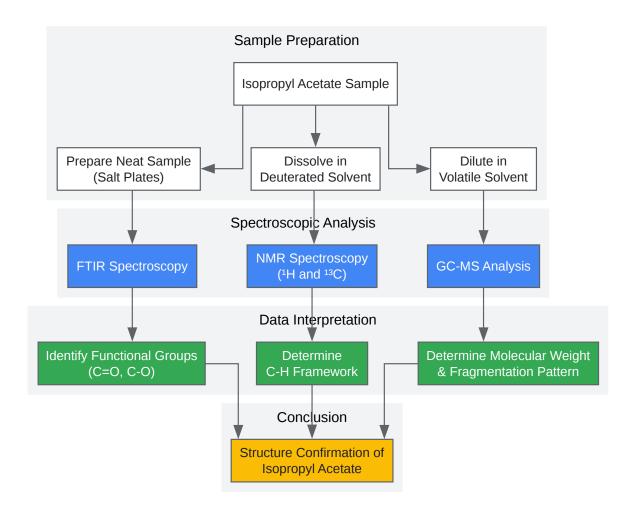
- Prepare a dilute solution of isopropyl acetate in a volatile solvent if necessary. For headspace analysis, the neat liquid can be placed in a sealed vial.
- Set the GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate. A typical starting point would be an initial oven temperature of 50°C, held for 2 minutes, followed by a ramp to 200°C at 10°C/min.
- Set the MS parameters, including the ionization energy (typically 70 eV for EI), mass range (e.g., m/z 35-200), and scan rate.
- Inject a small volume (e.g., 1 μL) of the sample or headspace into the GC inlet.



- The volatile isopropyl acetate will be separated from other components on the GC column and then introduced into the MS ion source.
- The molecules are ionized and fragmented. The resulting ions are separated by their massto-charge ratio and detected.
- The resulting mass spectrum can then be analyzed to identify the molecular ion and characteristic fragment ions.

Visualizations

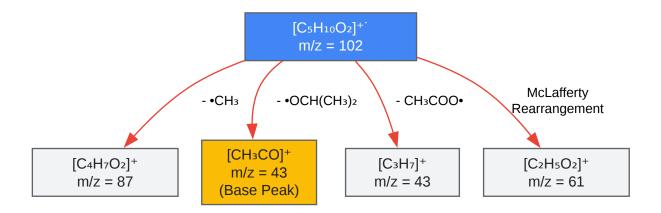
The following diagrams illustrate key workflows and pathways in the spectroscopic analysis of isopropyl acetate.





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Caption: Workflow for Spectroscopic Analysis of Isopropyl Acetate.



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Caption: Key Fragmentation Pathways of Isopropyl Acetate in Mass Spectrometry.

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